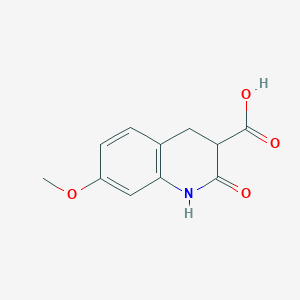
7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid
Cat. No. B8720953
M. Wt: 221.21 g/mol
InChI Key: QWRDBIQTPLEOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06329389B1
Procedure details


10% Palladium- carbon (2.0 g) was added to an ethanol (200 ml) solution of dimethyl (4-methoxy-2-nitrobenzyl)malonate (19 g), and catalytic hydrogenation was conducted at room temperature under an atmospheric pressure for 24 hours. The reaction mixture was further stirred at 80° C. for 24 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was dissolved in a mixed solvent of THF (250 ml) and methanol (250 ml), to which was added dropwise 1N aqueous sodium hydroxide solution (126 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 72 hours and concentrated. 1N Hydrochloric acid was added to the residue to make acidic, and the precipitated crystals were collected by filtration. The obtained crude crystals were washed with acetone to give the entitled compound (11.7 g).
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][CH:8]([C:13]([O:15]C)=[O:14])[C:9](OC)=[O:10])=[C:5]([N+:19]([O-])=O)[CH:4]=1>[C].[Pd].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:7][CH:8]([C:13]([OH:15])=[O:14])[C:9](=[O:10])[NH:19]2)=[CH:17][CH:18]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
dimethyl (4-methoxy-2-nitrobenzyl)malonate
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(CC(C(=O)OC)C(=O)OC)C=C1)[N+](=O)[O-]
|
|
Name
|
Palladium- carbon
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was further stirred at 80° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a mixed solvent of THF (250 ml) and methanol (250 ml), to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise 1N aqueous sodium hydroxide solution (126 ml) under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for 72 hours
|
|
Duration
|
72 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1N Hydrochloric acid was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude crystals
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with acetone
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2CC(C(NC2=C1)=O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


